![molecular formula C13H16N4O2S B5802561 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-tumor properties.
Wirkmechanismus
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has been found to activate the immune system and increase the production of cytokines, which are involved in the regulation of immune responses. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the activation of macrophages, the inhibition of tumor cell proliferation, and the induction of apoptosis, or programmed cell death. It has also been shown to cause vasodilation and increase vascular permeability, which can lead to increased drug delivery to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has several advantages for use in lab experiments, including its ability to induce tumor necrosis and enhance the effects of chemotherapy and radiation therapy. However, it also has some limitations, such as its relatively short half-life and the need for high doses to achieve anti-tumor effects.
Zukünftige Richtungen
There are several potential future directions for 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide research, including the investigation of its use in combination therapies with other anti-tumor agents, the development of more potent analogs, and the exploration of its potential use in the treatment of other diseases such as viral infections and autoimmune disorders.
Conclusion:
This compound is a promising compound that has shown potential for use in the treatment of cancer. Its ability to activate the immune system and inhibit angiogenesis make it an attractive candidate for combination therapies with other anti-tumor agents. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by reaction with 4,5-dimethyl-3-amino-1,2,4-triazole and then with N,N-dimethylformamide dimethyl acetal. The resulting compound can be purified and isolated through various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has been studied extensively for its anti-tumor properties in preclinical models. It has been shown to induce tumor necrosis, inhibit tumor growth, and enhance the effects of chemotherapy and radiation therapy. This compound has also been investigated for its potential use in combination therapies for various types of cancer.
Eigenschaften
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-15-16-13(17(9)2)20-8-12(18)14-10-6-4-5-7-11(10)19-3/h4-7H,8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNZAPIUZAIINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

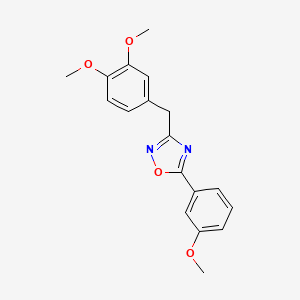
![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)
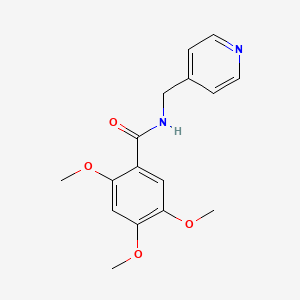
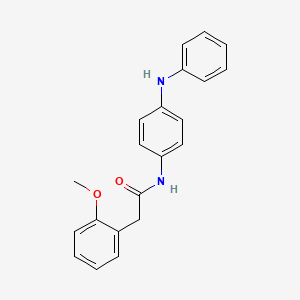
![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
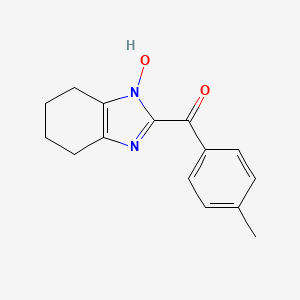
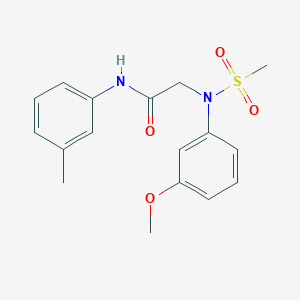
![3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)
![4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5802572.png)
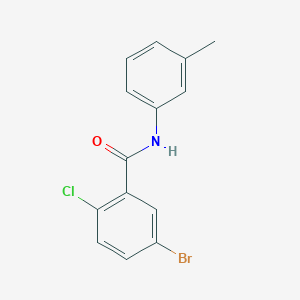

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide](/img/structure/B5802589.png)